molecular formula C6H7N3O3S B1352893 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid CAS No. 26861-97-2

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

Cat. No. B1352893
CAS RN: 26861-97-2
M. Wt: 201.21 g/mol
InChI Key: JYLCXMIWSXYXNE-UHFFFAOYSA-N
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Description

“4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is a chemical compound with the CAS Number: 26861-97-2 . It has a molecular weight of 201.21 . The IUPAC name for this compound is 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid .


Molecular Structure Analysis

The InChI code for “4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is 1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

  • Organotin(IV) Complexes with Antibacterial and Antifungal Activities :

    • 4-Oxo-4-(thiazol-2-ylamino)butanoic acid was used in the synthesis of organotin(IV) carboxylates, showing significant antibacterial, antifungal, antileishminial, cytotoxicity, and protein kinase inhibition activities. These complexes, particularly Complexes 1 and 2, demonstrated antileishmanial activity higher than standard treatments, indicating potential for leishmaniasis treatment (Javed et al., 2015).
  • In Vitro Antimicrobial Evaluation :

    • Derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde and related compounds, were synthesized and screened for their in vitro antibacterial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).
  • Crystal and Molecular Structure Studies :

    • The molecular and crystal structure of derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid were analyzed, contributing to the understanding of their physical and chemical properties, which is essential for their application in various scientific fields (Naveen et al., 2016).
  • Supramolecular Synthons in Crystals :

    • Research on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, helped in understanding supramolecular synthons in crystals. This has implications for designing materials with specific properties (PrakashShet et al., 2018).
  • Synthesis of α-Acyloxybenzothiazoleamides :

    • 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid was used to produce α-benzothiazole acyloxyamides, which could have various applications, particularly in the field of organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
  • Angiotensin II Receptor Antagonistic Activities :

    • Studies on benzimidazole derivatives bearing acidic heterocycles, including those related to 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, showed promising angiotensin II receptor antagonistic activities. This research is significant for the development of new pharmaceutical compounds (Kohara et al., 1996).
  • Optical Gating of Synthetic Ion Channels :

    • The compound was utilized in the development of optical gating for synthetic ion channels, showcasing its application in nanofluidic devices and potentially in controlled release, sensing, and information processing (Ali et al., 2012).
  • Synthesis and Biological Evaluation of Novel Compounds :

    • Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6- dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates were synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities. Some analogues showed significant activity, indicating potential medicinal applications (Anekal & Biradar, 2017).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCXMIWSXYXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405558
Record name 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

CAS RN

26861-97-2
Record name 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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